4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
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Overview
Description
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of terminal alkynes with aldehydes in the presence of hydroxylamine . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins, which play a role in gene transcription and cell cycle regulation . The compound binds to the acetyl-lysine binding site of these proteins, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler derivative with similar structural features.
4-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid: Another derivative with a different functional group.
Uniqueness
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bromodomain-containing proteins sets it apart from other isoxazole derivatives .
Biological Activity
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₄N₂O₄. It features a complex structure that contributes to its biological properties. The compound is characterized by the presence of isoxazole rings, which are known for their diverse pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₄ |
Molecular Weight | 250.26 g/mol |
CAS Number | 1119449-84-1 |
MDL Number | MFCD12026940 |
Hazard Classification | Irritant |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain isoxazole derivatives displayed significant antifungal activity at concentrations as low as 375 g ai/ha .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Such mechanisms suggest potential applications in treating inflammatory diseases .
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological potential of isoxazole derivatives. For example, compounds targeting the histamine H3 receptor have shown promise in treating anxiety and depression. The optimization of these compounds led to improved potency and selectivity, indicating a possible therapeutic role for this compound in neuropsychiatric disorders .
Case Studies
- Case Study on Antidepressant Effects : A study involving the forced swimming test demonstrated that certain isoxazole derivatives could exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties .
- Case Study on Anti-inflammatory Activity : In a clinical setting, a derivative of this compound was tested for its ability to reduce inflammation in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers after treatment .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPORKVGKYHVVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.